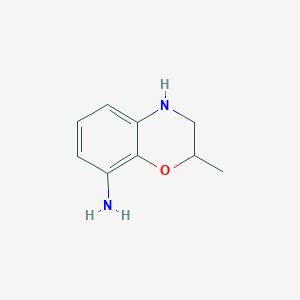
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzamido group, a tert-butoxycarbonyl (Boc) protecting group, and a D-phenylalanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Benzamidation: The protected amino acid is then reacted with benzoyl chloride in the presence of a base to introduce the benzamido group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The benzamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenylalanine backbone can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Major Products
Hydrolysis: Removal of the Boc group yields 4-benzamido-D-phenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the phenylalanine backbone.
Applications De Recherche Scientifique
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that recognize the benzamido or phenylalanine moieties.
Pathways Involved: Pathways related to amino acid metabolism, protein synthesis, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzamido-D-phenylalanine: Lacks the Boc protecting group.
N-(tert-butoxycarbonyl)-D-phenylalanine: Lacks the benzamido group.
4-Benzamido-L-phenylalanine: Contains the L-phenylalanine backbone instead of D-phenylalanine.
Uniqueness
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine is unique due to the combination of the benzamido group, Boc protecting group, and D-phenylalanine backbone
Propriétés
Numéro CAS |
919529-50-3 |
|---|---|
Formule moléculaire |
C21H24N2O5 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
(2R)-3-(4-benzamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C21H24N2O5/c1-21(2,3)28-20(27)23-17(19(25)26)13-14-9-11-16(12-10-14)22-18(24)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,24)(H,23,27)(H,25,26)/t17-/m1/s1 |
Clé InChI |
MGIGICQVXBESRU-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


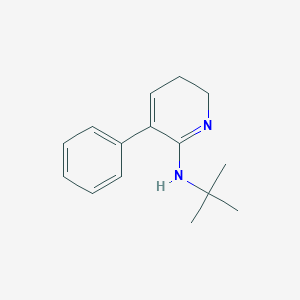
![1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane](/img/structure/B14175624.png)

![1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene](/img/structure/B14175631.png)
![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
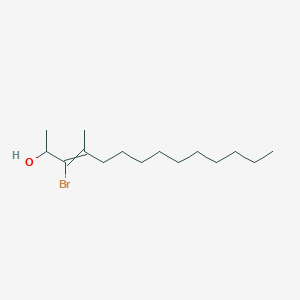

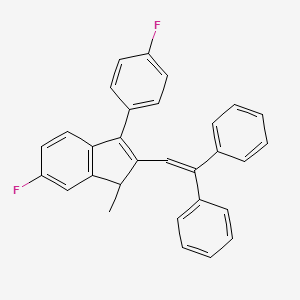
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
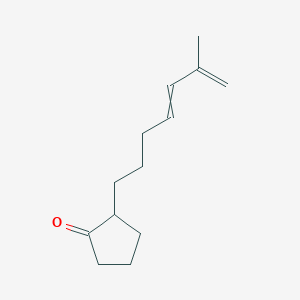
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B14175685.png)
